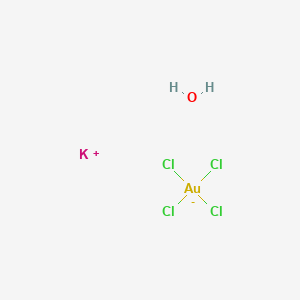

Potassium tetrachloroaurate(III) hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium tetrachloroaurate(III) hydrate is used as a raw material for the preparation of gold (III) dithiolate complexes . These complexes find application in luminescence studies, photosensitizers, and photocatalysts . Additionally, it is used for the gold electroplating process .

Synthesis Analysis

Potassium tetrachloroaurate(III) hydrate is used as primary and secondary intermediates . It is a key raw material for the synthesis of new gold (III) dithiolate complexes .Molecular Structure Analysis

The molecular formula of Potassium tetrachloroaurate(III) hydrate is AuCl4K . The InChI Key is IKHCGJWURGSQRT-UHFFFAOYSA-J . The SMILES representation is [K+].Cl [Au+3] (Cl) (Cl)Cl .Chemical Reactions Analysis

Potassium tetrachloroaurate(III) hydrate is used as a raw material for the preparation of gold (III) dithiolate complexes . These complexes find application in luminescence studies, photosensitizers, and photocatalysts .Physical And Chemical Properties Analysis

Potassium tetrachloroaurate(III) hydrate appears as a yellow to orange powder . It is soluble in water and ethanol . The elemental analysis shows that it contains Gold, Au: 50.33-52.12% .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Studies

- Potassium tetrachloroaurate(III) hydrate is utilized in novel strategies for chemical synthesis. For instance, it aids in the selective double insertion of isocyanides, enabling the efficient construction of complex polycyclic skeletons. This reaction exhibits unique characteristics, such as unexpected oxygen migration at lower temperatures (Tian et al., 2016).

- It is also used in the synthesis and characterization of gold(III) complexes. The reaction of potassium tetrachloroaurate(III) with other compounds, such as 2-pyridinecarboxaldehyde, has been extensively studied, leading to the formation of various gold(III) complexes. These complexes have been analyzed through crystal and molecular structures using X-ray methods (Bertolasi et al., 2003).

Photographic and Imaging Applications

- In the field of imaging technology, potassium tetrachloroaurate(III) has been explored for its properties in gold latensification solutions. It has been shown to produce photographic speeds comparable to traditional formulations containing potassium thiocyanate, offering an alternative method in photographic processing (Trettin & Spencer, 2002).

Nanoparticle Synthesis and Analysis

- This compound plays a significant role in the synthesis of gold nanoparticles. Studies have demonstrated the sonochemical reduction of gold(III) tetrachloroaurate(III) in aqueous solutions, leading to the formation of colloidal gold particles. The size and rate of formation of these nanoparticles can be controlled through various parameters, such as solution temperature and ultrasound intensity (Okitsu et al., 2002).

Nanopore Technology and Molecular Detection

- Potassium tetrachloroaurate(III) hydrate has been integrated into biological nanopores for single molecule chemistry investigations. It binds to specific residues in nanopores, enabling the discrimination between different biothiols. This application demonstrates the potential of using this compound in advanced molecular detection technologies (Cao et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

potassium;tetrachlorogold(1-);hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.K.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVPYGKVUIFYCE-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Au-](Cl)(Cl)Cl.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H2KO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium tetrachloroaurate(III) hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434468.png)

![3-Methyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434469.png)

![Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1434472.png)

![N-isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434475.png)

![N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434484.png)

![9-Methyl-1,2,3,4,7,8,9,10-octahydropyrazino[1,2-b]indazole](/img/structure/B1434485.png)

![Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434486.png)

![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol](/img/structure/B1434487.png)

![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride](/img/structure/B1434489.png)